3,4-Dihydroxybutanoic acid

Descripción general

Descripción

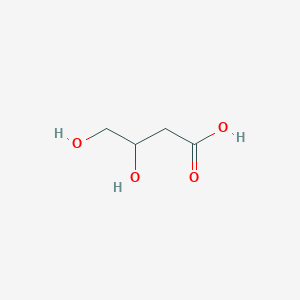

3,4-Dihydroxybutanoic acid is a chemical compound with the molecular formula C4H8O4. It is a ω-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 3 and 4. This compound is known for its role as a human metabolite and is functionally related to butyric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybutanoic acid can be synthesized from D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent. The reaction is carried out by maintaining a low concentration of base and oxidizing agent in the reaction mixture at any one time and by maintaining a temperature between about 25°C and 80°C. Upon acidification of the reaction mixture, the 3-hydroxylactone is produced .

Industrial Production Methods: The industrial production of this compound involves the use of glucose as a starting material. The process uses an alkali metal hydroxide and hydrogen peroxide to convert the glucose source to this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using peroxide oxidizing agents.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: Substitution reactions involve the replacement of hydroxy groups with other functional groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of this compound-gamma-lactone and furanone.

Reduction: Reduction reactions can produce various reduced forms of the compound.

Substitution: Substitution reactions can yield derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3,4-DHB has been identified as a significant metabolite in human physiology and has implications in various health-related conditions.

- Satiety Regulation : Research indicates that 3,4-DHB plays a role in regulating satiety and suppressing food intake. It acts on neurons in the hypothalamus, influencing hunger and fullness signals. Studies show that it hyperpolarizes neurons in the lateral hypothalamic area (LHA), which is associated with hunger regulation, while affecting the ventromedial hypothalamic nucleus (VMH) neurons involved in satiety .

- Potential Biomarker for Dementia : Elevated levels of 3,4-DHB have been observed in individuals with dementia, suggesting its potential as a predictive biomarker for this condition . This finding opens avenues for further research into its role in neurodegenerative diseases.

- Metabolic Disorders : In patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder affecting GABA metabolism, 3,4-DHB levels are significantly increased. This highlights its importance in metabolic pathways and potential therapeutic targets for managing SSADH deficiency .

Biochemical Research

3,4-DHB serves as a valuable chiral building block in synthetic chemistry. Its derivatives are utilized in various biochemical applications:

- Synthesis of Hydroxyacids : A novel enzymatic pathway has been developed to produce various chiral 3-hydroxyacids, including 3,4-DHB. This pathway utilizes acyl-CoA condensation followed by stereospecific reduction and hydrolysis to yield the free acid . This method emphasizes the compound's utility in producing platform chemicals from renewable resources.

- Chemical Intermediates : The compound is also used as an intermediate for synthesizing other bioactive molecules and polymers. Its derivatives can be utilized in the preparation of biocompatible and biodegradable materials .

Polymer Science

The exploration of 3,4-DHB as a precursor for new bio-sourced polymers is gaining traction:

- Biocompatible Polymers : The POLYDHB project aims to utilize 3,4-DHB as a non-natural monomer for developing biodegradable polymers. The project combines synthetic biology with polymer chemistry to create innovative materials from renewable carbon sources .

- Polymerization Processes : Research indicates that 3,4-DHB can undergo chemocatalytic processes to produce lactones and other polymer derivatives. These processes are essential for developing sustainable materials that can replace petroleum-based products .

Data Table: Summary of Applications

Case Studies

- Satiety Mechanism Study : A study conducted on rats demonstrated that administration of 3,4-DHB resulted in altered neuronal excitability related to hunger signals, providing insight into its potential therapeutic applications for obesity management .

- Dementia Biomarker Research : Clinical studies have shown increased levels of 3,4-DHB in dementia patients' serum compared to healthy controls, suggesting its role as a biomarker and potential target for therapeutic intervention .

Mecanismo De Acción

The mechanism of action of 3,4-Dihydroxybutanoic acid involves its role as a metabolite in human metabolic pathways. It is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase deficiency, a genetic disorder . The compound interacts with various molecular targets and pathways involved in human metabolism.

Comparación Con Compuestos Similares

3,4-Dihydroxybutanoic acid is unique due to its specific substitution pattern on the butyric acid backbone. Similar compounds include:

Butyric acid: The parent compound with no hydroxy substitutions.

3-Hydroxybutanoic acid: A similar compound with a single hydroxy group at position 3.

4-Hydroxybutanoic acid: A similar compound with a single hydroxy group at position 4.

These similar compounds differ in their substitution patterns and, consequently, their chemical properties and applications.

Actividad Biológica

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 3,4-dihydroxybutyric acid or 2-deoxytetronic acid, is a significant compound with various biological activities and potential applications in the pharmaceutical and biochemical industries. This article provides a detailed overview of its biological activity, including metabolic pathways, therapeutic implications, and case studies.

3,4-DHBA is a chiral molecule that can exist in different stereoisomeric forms. It is primarily produced through metabolic pathways involving carbohydrates. A notable pathway for its biosynthesis involves the conversion of D-xylose into 3,4-DHBA via a series of enzymatic reactions catalyzed by specific dehydrogenases and other enzymes. For example, an enzymatic cascade has been developed that utilizes four enzymes to achieve a high yield of 3,4-DHBA from D-xylose, showcasing its potential for industrial biomanufacturing .

Role in Metabolism

3,4-DHBA plays a crucial role in various metabolic processes. It is involved in the tricarboxylic acid (TCA) cycle and has been identified as a metabolite that may influence energy metabolism and overall metabolic health. Elevated levels of 3,4-DHBA have been associated with certain metabolic disorders and conditions such as succinic semialdehyde dehydrogenase (SSADH) deficiency, which is characterized by developmental delays and neurological symptoms .

Potential Therapeutic Applications

Research indicates that 3,4-DHBA may have therapeutic potential in several areas:

- Neurological Disorders : Elevated urinary levels of 3,4-DHBA have been linked to various neurological conditions. For instance, it has been suggested as a predictive biomarker for dementia . Studies show that alterations in 3,4-DHBA levels can correlate with cognitive decline.

- Metabolic Disorders : The compound has also been implicated in lipid metabolism regulation. In animal studies, dietary supplementation with extracts containing 3,4-DHBA resulted in significant reductions in total cholesterol and triglycerides .

- Psychiatric Disorders : A targeted metabolomic analysis identified distinct plasma signatures involving 3,4-DHBA among children with psychotic disorders . This suggests potential roles in psychiatric evaluations and interventions.

Case Studies

- Elevated Levels in SSADH Deficiency : In patients with SSADH deficiency, urinary excretion of 3,4-DHBA was significantly elevated compared to normal individuals. This finding underscores its role as a biomarker for diagnosing this genetic disorder .

- Association with Osteoporosis : A recent study indicated that circulating levels of 3,4-DHBA may mediate the relationship between gut microbiota composition and osteoporosis risk. This highlights its potential role as a mediator in bone health .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIOXUZHHTJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934348 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-61-2, 51267-44-8 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.